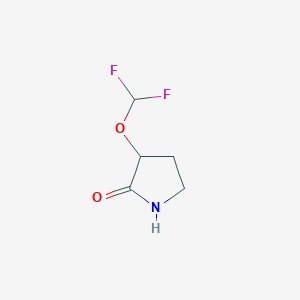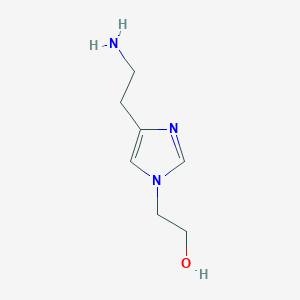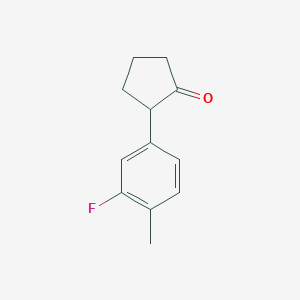
2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one: is a cyclic ketone with the chemical formula C12H13FO. Let’s break down its structure:
- The cyclopentanone ring consists of five carbon atoms.
- The 3-fluoro-4-methylphenyl group (also known as the para-fluoro-methylphenyl group) is attached to the cyclopentanone ring.
This compound exhibits interesting reactivity due to its unique substitution pattern.
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation:
Other Methods:
- Industrial-scale production typically follows the Friedel-Crafts acylation route.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The ketone group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone leads to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: Use mild oxidants like chromic acid (Jones reagent) or potassium permanganate.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
- Oxidation: 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one → 2-(3-Fluoro-4-methylphenyl)cyclopentanecarboxylic acid
- Reduction: this compound → 2-(3-Fluoro-4-methylphenyl)cyclopentanol
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.
Agrochemicals: Used in designing novel pesticides.
Materials Science: Building blocks for functional materials.
Mechanism of Action
Targets: Interacts with specific enzymes, receptors, or proteins.
Pathways: Modulates cellular processes, signaling pathways, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to similar compounds.
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H13FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10H,2-4H2,1H3 |
InChI Key |
YTZGUGVDXATNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


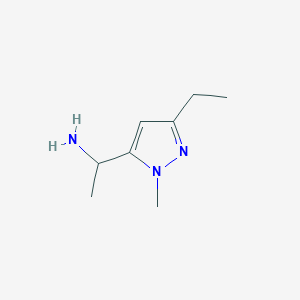

![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)



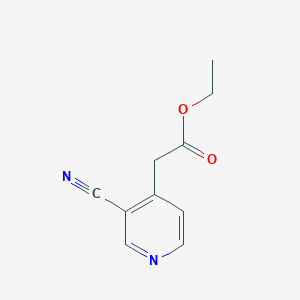
![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)



